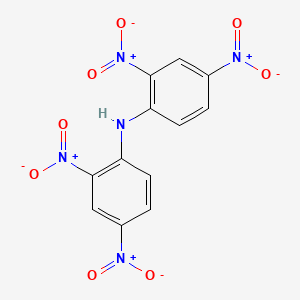

N-(2,4-Dinitrophenyl)-2,4-dinitroaniline

Description

The exact mass of the compound N-(2,4-Dinitrophenyl)-2,4-dinitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2,4-Dinitrophenyl)-2,4-dinitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-Dinitrophenyl)-2,4-dinitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,4-dinitrophenyl)-2,4-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N5O8/c18-14(19)7-1-3-9(11(5-7)16(22)23)13-10-4-2-8(15(20)21)6-12(10)17(24)25/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWJMXASZSKFEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951679 | |

| Record name | N-(2,4-Dinitrophenyl)-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2908-76-1 | |

| Record name | 2,2′,4,4′-Tetranitrodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2908-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylamine, 2,2',4,4'-tetranitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002908761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4'-Tetanitrodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dinitrophenyl)-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dinitrophenyl)-2,4-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Engineering the Cytoskeleton Disruptors: A Historical and Mechanistic Synthesis Guide to Dinitroaniline Compounds

Introduction: From Dyes to Microtubule Inhibitors

Dinitroanilines represent a highly successful class of synthetic compounds characterized by an aniline core substituted with two nitro groups. Originally discovered during the evaluation of industrial dyes and dye synthesis intermediates, these molecules were later identified as potent pre-emergence herbicides [1]. Compounds such as trifluralin, pendimethalin, and oryzalin function by binding to tubulin, thereby inhibiting microtubule polymerization and disrupting mitosis in plants and protists[2]. Recently, their unique mechanism of action has spurred research into their use as targeted anti-parasitic agents against organisms like Leishmania and Cryptosporidium parvum[3].

The Chemical Logic of Dinitroaniline Assembly

As an application scientist, one must view the synthesis of dinitroanilines not merely as a sequence of reactions, but as a deliberate manipulation of aromatic electronic states. The historical synthesis universally relies on a two-phase strategic functionalization:

Electrophilic Aromatic Substitution (EAS): Forcing Nitration

The initial aromatic precursors (e.g., 4-chlorobenzotrifluoride) are inherently deactivated due to the electron-withdrawing nature of halogens and trifluoromethyl groups. The installation of the first nitro group further depletes the ring's electron density. Consequently, standard nitrating mixtures are insufficient for dinitration. To overcome this high activation energy barrier, extreme forcing conditions—utilizing fuming sulfuric acid (oleum) and fuming nitric acid at elevated temperatures—are required to generate a sufficient concentration of the highly electrophilic nitronium ion (NO₂⁺) [4].

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

While unactivated chlorobenzenes are notoriously inert to nucleophilic attack, the installation of two nitro groups at the ortho and para positions relative to the halogen fundamentally alters the ring's reactivity. These nitro groups withdraw electron density via powerful inductive and resonance effects, highly activating the ipso carbon for nucleophilic attack [5].

When exposed to an amine, the reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the ipso carbon, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex [5]. The subsequent elimination of the chloride ion restores aromaticity and yields the final dinitroaniline.

Fig 1: SNAr addition-elimination mechanism via the resonance-stabilized Meisenheimer complex.

Historical Step-by-Step Synthesis Protocols

The following protocols detail the historical synthesis of Trifluralin, serving as a self-validating template for the broader dinitroaniline class.

Protocol A: Synthesis of the Electrophilic Precursor (Chloralin)

Objective: Dinitration of 4-chloro-3-nitrobenzotrifluoride to yield 4-chloro-3,5-dinitrobenzotrifluoride (Chloralin). Causality & Validation: The reaction is run at elevated temperatures to overcome the deactivated state of the mononitrated ring. The protocol incorporates a rigorous aqueous quench and recrystallization to remove residual oxidizing and nitrosating agents, a critical step to prevent downstream impurity formation.

Methodology:

-

Preparation of Nitrating Mixture: In a reaction vessel equipped with a mechanical stirrer, carefully combine 100 mL of concentrated sulfuric acid and 25 mL of fuming nitric acid. Adjust the internal temperature to 60 °C [6].

-

Addition: Dropwise, add 50 g of 4-chloro-3-nitrobenzotrifluoride over a period of 30 minutes, maintaining vigorous stirring [6].

-

Thermal Activation: Hold the mixture at 60 °C for an additional 30 minutes, then slowly raise the temperature to 100–105 °C over 45 minutes[6].

-

Maturation: Maintain the reaction at 100–105 °C for 1.5 hours to ensure complete dinitration [6].

-

Quenching & Isolation: Cool the mixture to room temperature and pour it over a large excess of cracked ice to precipitate the crude product. Filter the precipitate[6].

-

Purification (Self-Validation): Dissolve the crude solid in diethyl ether and wash sequentially with distilled water to remove residual acids. Evaporate the ether at room temperature and recrystallize the residue from ethyl alcohol [6]. Expected Output: A pale yellow crystalline solid with a validated melting point of 56–58 °C, yielding approximately 74%[6].

Protocol B: Amination via SNAr to Trifluralin

Objective: Displacement of the chloride leaving group by di-n-propylamine. Causality & Validation: The use of a sealed heavy-walled glass tube prevents the loss of the volatile amine nucleophile at elevated temperatures, driving the SNAr reaction to completion.

Methodology:

-

Reagent Charging: In a 50 mL heavy-walled glass reaction tube, charge 7.0 g of the synthesized chloralin precursor, 4.64 g of di-n-propylamine, and 40 mL of absolute ethanol[4].

-

Reaction: Seal the tube securely and submerge it in an oil bath heated to 94–99 °C for 98 hours[4]. Reaction progress can be monitored by TLC (e.g., 50% EtOAc-hexanes) observing the disappearance of the chloralin spot[3].

-

Workup: Cool the reaction mixture to room temperature and evaporate the ethanol solvent to dryness, leaving an oily residue[4].

-

Extraction: Extract the residue with boiling diethyl ether to isolate the pure trifluralin product[4].

Fig 2: Historical two-phase synthetic workflow for the dinitroaniline herbicide Trifluralin.

Quantitative Synthesis Parameters & Structural Variations

While trifluralin is the canonical example, the modular nature of the SNAr reaction allows for the synthesis of various dinitroanilines by altering the starting aromatic core and the amine nucleophile[7].

Table 1: Comparative Synthesis Parameters of Key Dinitroanilines

| Target Compound | Aromatic Precursor | Amine Nucleophile | Primary Application |

| Trifluralin | 4-Chloro-benzotrifluoride | Di-n-propylamine | Pre-emergence Herbicide / Anti-parasitic[2] |

| Pendimethalin | 3,4-Dimethylaniline | 3-Pentylamine | Pre-emergence Herbicide[7] |

| Oryzalin | 4-Chloro-3,5-dinitrobenzenesulfonamide | Di-n-propylamine | Herbicide / Anti-microtubule agent [3] |

| Chloralin | 4-Chloro-benzotrifluoride | None (Intermediate) | Hematotoxic Intermediate / Leishmanicidal [2] |

Process Integrity and Historical Impurities

A critical aspect of dinitroaniline synthesis is the management of side reactions. Historically, commercial batches of trifluralin were found to be contaminated with N-nitrosodi-n-propylamine, a compound linked to severe carcinogenicity concerns[8].

Mechanistic Causality: This impurity does not arise from the SNAr mechanism itself, but rather from a cross-contamination event. If the rigorous aqueous washing and recrystallization steps in Protocol A are bypassed, residual nitrosating agents (derived from the fuming nitric acid) carry over into the amination step. Under the elevated temperatures of Protocol B , these agents react directly with the secondary amine (di-n-propylamine) to form the N-nitrosamine [8]. This historical oversight underscores the absolute necessity of self-validating purification checkpoints between the electrophilic and nucleophilic phases of the synthesis.

References

-

Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis - NIH -[Link]

-

Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential - MDPI -[Link]

-

Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - NIH -[Link]

-

Synthesis of dinitroaniline as plant growth regulators and for identification of amines - ACS Publications -[Link]

-

Commercial synthesis of trifluralin - ResearchGate -[Link]

Sources

- 1. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,4-Dinitro-5-fluoroaniline | 367-81-7 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

HPLC Protocol for Purity Analysis of Dinitrodiphenylamines (DNDPA)

Executive Summary

Objective: To establish a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis and isomer differentiation of dinitrodiphenylamines (DNDPA), specifically targeting 2,4'-DNDPA and 4,4'-DNDPA.

Scope: This protocol is designed for researchers in energetic materials (propellant stabilization) and fine chemical synthesis. It addresses the critical need to separate DNDPA isomers from their precursors (Diphenylamine, DPA) and degradation byproducts (mononitro- and trinitro- species).

Core Methodology: A Reversed-Phase (RP-HPLC) approach utilizing a C18 stationary phase with a gradient elution of Water/Acetonitrile.[1] Detection is achieved via Diode Array Detector (DAD) to confirm spectral purity.[2]

Scientific Rationale & Method Development

The Chemistry of DNDPA Analysis

Dinitrodiphenylamines are secondary amines with two nitro groups attached to the phenyl rings.[3] They are critical stabilizers in nitrocellulose-based propellants, acting as scavengers for NOx species.

-

Polarity & Retention: The nitro groups increase polarity relative to the parent Diphenylamine (DPA). However, the position of the nitro group (ortho vs. para) significantly alters the dipole moment and hydrogen bonding capability.

-

2,4'-DNDPA (asymmetric) typically elutes differently than 4,4'-DNDPA (symmetric) due to steric hindrance and interaction with the C18 chains.

-

-

Detection Physics: The nitro-aromatic chromophore provides strong UV absorption at 254 nm (benzoid band) and ~360 nm (nitro-conjugation band). Dual-wavelength monitoring is recommended to discriminate between nitro-derivatives and non-nitrated impurities.

Strategic Column & Mobile Phase Selection

-

Stationary Phase: A high-carbon-load C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is selected to maximize hydrophobic interaction, which is necessary to resolve the structural isomers.

-

Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better dipole-dipole selectivity for nitro-aromatics.

-

pH Control: While DNDPAs are weak bases, they are effectively neutral in standard reversed-phase conditions. However, acidification (pH ~3.0) suppresses the ionization of potential acidic degradation products (e.g., nitrophenols), ensuring sharp peak shapes.

Experimental Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data validation.

Caption: Operational workflow for DNDPA purity analysis, featuring decision gates for system suitability.

Detailed Protocol

Reagents & Chemicals

-

Acetonitrile (ACN): HPLC Grade (≥99.9%).

-

Water: Milli-Q or HPLC Grade (Resistivity 18.2 MΩ·cm).

-

Phosphoric Acid (H₃PO₄): 85%, Analytical Grade (for pH adjustment).

-

Reference Standards: 2,4'-DNDPA, 4,4'-DNDPA, and Diphenylamine (DPA) for retention time marking.

Instrumentation Setup

-

System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

-

Column: C18 (Octadecylsilane), 250 mm × 4.6 mm ID, 5 µm particle size (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent).

-

Column Temperature: 30°C (Thermostatted).

-

Injection Volume: 10 µL.

Chromatographic Conditions (Gradient)

A gradient method is superior to isocratic for purity analysis as it elutes late-eluting trinitro-derivatives while resolving early-eluting DPA.

| Time (min) | % Mobile Phase A (Water pH 3.0) | % Mobile Phase B (Acetonitrile) | Elution Mode |

| 0.00 | 60 | 40 | Equilibration |

| 2.00 | 60 | 40 | Isocratic Hold |

| 20.00 | 10 | 90 | Linear Gradient |

| 25.00 | 10 | 90 | Wash |

| 25.10 | 60 | 40 | Return to Initial |

| 30.00 | 60 | 40 | Re-equilibration |

Note: Adjust pH of Water to 3.0 using dilute H₃PO₄.

Sample Preparation

-

Stock Solution: Accurately weigh 10.0 mg of the DNDPA sample into a 50 mL volumetric flask. Dissolve in ~30 mL of Acetonitrile. Sonicate for 5 minutes. Dilute to volume with Acetonitrile. (Conc: 200 µg/mL).

-

Working Solution: Dilute 5.0 mL of Stock Solution into a 10 mL volumetric flask. Add 2.0 mL of Water (to match initial mobile phase strength) and dilute to volume with Acetonitrile.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

Validation & System Suitability

To ensure the method is "self-validating," the following parameters must be checked before routine analysis.

System Suitability Parameters

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | > 2.0 between 2,4'-DNDPA and 4,4'-DNDPA | Ensures isomer specificity. |

| Tailing Factor (T) | 0.8 – 1.2 | Indicates good column health and secondary interaction suppression. |

| Theoretical Plates (N) | > 5000 | Confirms column efficiency. |

| RSD (Retention Time) | < 1.0% (n=5 injections) | Verifies pump stability. |

| RSD (Peak Area) | < 2.0% (n=5 injections) | Verifies injector precision. |

Linearity & Range

-

Range: 10 µg/mL to 200 µg/mL.

-

Correlation Coefficient (r²): ≥ 0.999.

-

LOD/LOQ: Typically ~0.1 µg/mL (LOD) and 0.5 µg/mL (LOQ) at 254 nm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Co-elution of Isomers | Gradient slope too steep. | Increase the gradient time from 20 to 25 minutes. Decrease initial %B to 35%. |

| Peak Tailing | Secondary silanol interactions. | Ensure water pH is ~3.0. Use a "base-deactivated" C18 column. |

| Baseline Drift | Impure mobile phase or UV absorption of ACN. | Use HPLC-gradient grade ACN.[7] Ensure column temperature is stable. |

| Ghost Peaks | Carryover from previous high-conc injection. | Add a needle wash step with 100% ACN between injections. |

References

-

BenchChem Technical Support. (2025).[4][8] Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Dinitrodiphenylamine and its Derivatives. BenchChem. Link

-

Yücel, A., et al. (2012). Chromatographic Determination of Stabilizer in Nitrocellulose Based Propellants. International Journal of Development Research. Link

-

Haberman, J. (1986).[9] High Performance Liquid Chromatography of Propellants.[9][10][11] Part 1. Analysis of M1, M6, and M10 Propellants. Defense Technical Information Center (DTIC).[9] Link

-

Bhole, R., et al. (2024).[7] Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - A (Natural Sciences). Link

-

SIELC Technologies. (2018). Separation of 2-Nitrodiphenylamine on Newcrom R1 HPLC column. SIELC Application Notes. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jopcr.com [jopcr.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.najah.edu [journals.najah.edu]

- 8. 2,4-Dinitrodiphenylamine | 961-68-2 | Benchchem [benchchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. Simultaneous analysis of diphenylamine and its derivatives by high performance liquid chromatogrphy | International Journal of Development Research (IJDR) [journalijdr.com]

Application Notes and Protocols for N-(2,4-Dinitrophenyl)-2,4-dinitroaniline as a Chromogenic Reagent

Introduction: Unveiling the Potential of a Highly Nitrated Chromogen

In the landscape of analytical chemistry and drug development, the demand for sensitive, reliable, and cost-effective quantitative methods is perpetual. Chromogenic reagents, which undergo a distinct color change in the presence of a specific analyte, form the bedrock of many spectrophotometric assays. This guide delves into the application of N-(2,4-Dinitrophenyl)-2,4-dinitroaniline, a molecule rich in electron-withdrawing nitro groups, as a potent chromogenic reagent. While its direct applications are an emerging area of research, its structural similarity to well-established reagents like 2,4-dinitroaniline and the reactivity imparted by the dinitrophenyl moieties suggest significant potential in various analytical workflows.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a theoretical framework, practical protocols, and the scientific rationale behind the use of N-(2,4-Dinitrophenyl)-2,4-dinitroaniline in chromogenic assays. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical Properties and Synthesis Overview

N-(2,4-Dinitrophenyl)-2,4-dinitroaniline, with the molecular formula C₁₂H₇N₅O₈ and a molecular weight of 349.21 g/mol , is a highly nitrated aromatic amine.[1] The presence of multiple nitro groups significantly influences its electronic properties, making it a valuable candidate for analytical derivatization reactions.

A general synthetic route involves the reaction of an N-substituted aniline with bismuth (III) nitrate pentahydrate and a palladium catalyst in a trifluoroethanol and trifluoroacetic acid solvent system.[1] The reaction is typically carried out under an inert atmosphere and heated for an extended period.[1] Purification is achieved through standard chromatographic techniques.[1] While the synthesis is a critical aspect of its availability, the focus of this guide is its application as a chromogenic reagent.

Principle of Chromogenic Action: The Role of Diazotization and Coupling

The chromogenic potential of N-(2,4-Dinitrophenyl)-2,4-dinitroaniline is primarily harnessed through a two-step process involving diazotization followed by a coupling reaction. This mechanism is well-documented for structurally related primary aromatic amines like 2,4-dinitroaniline.[2][3][4]

-

Diazotization: The primary amino group of the dinitroaniline moiety can be converted into a diazonium salt in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a highly reactive electrophile.

-

Azo Coupling: This reactive diazonium salt can then undergo an electrophilic substitution reaction with an electron-rich coupling agent, such as a phenol or an aromatic amine. This reaction forms a highly conjugated azo dye, which exhibits strong absorption in the visible region of the electromagnetic spectrum, leading to a distinct color.[2][4] The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis for quantitative spectrophotometric analysis.

Application I: Spectrophotometric Quantification of Pharmaceuticals Containing Phenolic or Aromatic Amine Moieties

This protocol outlines a generalizable method for the determination of active pharmaceutical ingredients (APIs) that possess a phenolic or a primary/secondary aromatic amine functional group. The principle relies on the formation of a colored azo dye upon reaction with diazotized N-(2,4-Dinitrophenyl)-2,4-dinitroaniline.

Experimental Workflow

Caption: Workflow for the spectrophotometric quantification of APIs.

Detailed Protocol

1. Reagent Preparation:

-

N-(2,4-Dinitrophenyl)-2,4-dinitroaniline Stock Solution (0.1% w/v): Accurately weigh 100 mg of N-(2,4-Dinitrophenyl)-2,4-dinitroaniline and dissolve it in 100 mL of a suitable organic solvent (e.g., acetonitrile or methanol) in which the compound is soluble.

-

Sodium Nitrite Solution (1% w/v): Dissolve 1 g of sodium nitrite in 100 mL of deionized water. Prepare this solution fresh daily.[3]

-

Hydrochloric Acid (1 M): Prepare by diluting concentrated hydrochloric acid.

-

Alkaline Solution (e.g., 1 M Sodium Hydroxide): Dissolve 4 g of sodium hydroxide in 100 mL of deionized water.[3]

2. Preparation of Diazotized Reagent:

-

In a flask kept in an ice bath (0-5 °C), mix 10 mL of the N-(2,4-Dinitrophenyl)-2,4-dinitroaniline stock solution with 10 mL of 1 M hydrochloric acid.

-

Slowly add 1 mL of the 1% sodium nitrite solution dropwise while stirring continuously.

-

Allow the reaction to proceed for 5 minutes in the ice bath. The resulting solution contains the in situ generated diazonium salt. This reagent should be used promptly.

3. Preparation of Standard and Sample Solutions:

-

Analyte Stock Solution: Prepare a stock solution of the target analyte (e.g., vancomycin hydrochloride or phenylephrine) at a concentration of 1 mg/mL in a suitable solvent.[2][3]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. The concentration range will depend on the specific analyte and should be determined experimentally (e.g., 10-200 µg/mL).[3]

-

Sample Solution: Prepare the sample containing the analyte at a concentration expected to fall within the linear range of the calibration curve.

4. Azo Coupling Reaction and Quantification:

-

To a series of 10 mL volumetric flasks, add aliquots of the working standard solutions and the sample solution.

-

Add 1 mL of the freshly prepared diazotized reagent to each flask and mix well.

-

Allow the flasks to stand for 10 minutes at room temperature to ensure complete coupling.

-

Add 1 mL of the 1 M sodium hydroxide solution to each flask to develop the color and make the medium alkaline.[3]

-

Dilute to the mark with deionized water, mix thoroughly, and allow the color to stabilize for 5-10 minutes.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of a colored solution (typically between 400-600 nm). For example, a similar method using diazotized 2,4-dinitroaniline for vancomycin hydrochloride showed a λmax at 462 nm.[2][4]

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the analyte in the sample solution from the calibration curve.

Data Presentation

| Parameter | Representative Value |

| Linearity Range | 10–200 µg/mL[3] |

| Wavelength of Max. Abs. (λmax) | ~450-500 nm (to be determined) |

| Molar Absorptivity (ε) | > 1 x 10⁴ L·mol⁻¹·cm⁻¹ |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | µg/mL range |

| Limit of Quantification (LOQ) | µg/mL range |

Application II: High-Throughput Screening (HTS) for Protease Activity

This application adapts the principle of dinitrophenylation of primary amino groups for a protease activity assay. The hydrolysis of a protein substrate by a protease exposes new N-terminal amino groups. These free amino groups can be derivatized with N-(2,4-Dinitrophenyl)-2,4-dinitroaniline, leading to a colored product that can be quantified. This is analogous to the well-established use of 2,4-dinitrofluorobenzene (DNFB) in similar assays.[5]

Reaction Mechanism

Caption: Protease activity detection via DNP derivatization.

Detailed Protocol (384-well plate format)

1. Reagents and Materials:

-

Protease: e.g., Trypsin (prepare stock in an appropriate buffer).

-

Substrate: e.g., 1% Casein in 50 mM Tris-HCl, pH 8.0.

-

Test Compounds: Dissolved in DMSO.

-

Derivatization Reagent: 10 mM N-(2,4-Dinitrophenyl)-2,4-dinitroaniline in acetonitrile.

-

Alkaline Buffer: 100 mM Sodium Borate, pH 8.8.[5]

-

Stop Solution: 20% Trichloroacetic Acid (TCA).[5]

-

Assay Plates: 384-well clear flat-bottom plates.

2. Experimental Procedure:

-

Compound Dispensing: Dispense 50 nL of test compounds or vehicle control (DMSO) into the wells of the 384-well plate.

-

Enzyme Addition: Add 5 µL of the protease solution to all wells. For a negative control, add buffer without the enzyme.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.[5]

-

Reaction Initiation: Add 10 µL of the 1% Casein substrate solution to all wells to start the proteolytic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at 37°C.[5]

-

Reaction Termination: Add 5 µL of 20% TCA to each well to stop the reaction.[5]

-

Derivatization: Add 10 µL of the derivatization reagent to each well.

-

Derivatization Incubation: Incubate for 20 minutes at 60°C to facilitate the derivatization reaction.[5]

-

Signal Detection: Read the absorbance at the λmax of the dinitrophenylated product (e.g., around 395 nm, but needs to be determined for this specific reagent) using a microplate reader.[5]

Data Analysis and Interpretation

The increase in absorbance is directly proportional to the number of free amino groups generated, which in turn reflects the protease activity. Inhibition of the protease will result in a lower absorbance signal compared to the vehicle control. The quality of the assay can be assessed using parameters like the signal-to-background ratio and the Z'-factor.[5]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:

-

Reagent Blank: This control, containing all reagents except the analyte, is used to zero the spectrophotometer and accounts for any background absorbance from the reagents themselves.

-

Negative Control (for enzyme assays): This contains all components except the enzyme, establishing the baseline signal in the absence of enzymatic activity.

-

Positive Control: A known concentration of the analyte or a known active compound is used to ensure the assay is performing as expected.

-

Calibration Curve: The linearity and correlation coefficient of the calibration curve provide a measure of the assay's accuracy and precision over a defined concentration range.

By consistently including these controls, researchers can have confidence in the validity of their results and troubleshoot any deviations from expected outcomes.

Conclusion

N-(2,4-Dinitrophenyl)-2,4-dinitroaniline presents itself as a promising chromogenic reagent with potential applications in both pharmaceutical analysis and high-throughput screening. Its utility stems from the reactivity of its dinitrophenyl moieties, which can be exploited for the colorimetric detection of a range of analytes. The protocols provided in this guide offer a solid foundation for researchers to explore and validate the use of this reagent in their specific analytical contexts. As with any analytical method, optimization of reaction conditions for each specific application is crucial for achieving the desired sensitivity, accuracy, and precision.

References

- N-(2,4-dinitrophenyl)-2,4-dinitroaniline synthesis - ChemicalBook. (URL: Not available for direct linking, but can be searched on the ChemicalBook website with CAS No. 2908-76-1)

-

Synthesis of 2,4-Dinitrophenyl Aniline - Data Sheet | Chegg.com. March 03, 2021. (URL: [Link])

-

Using 2,4- Dinitroaniline as a Reagent for the Spectrophotometric Determination of Vancomycin Hydrochloride by Diazotization Coupling Reaction. Bani Waleed University Journal of Humanities and Applied Sciences. (URL: [Link])

-

2,4 Dinitrophenylhydrazine and 2,4 Dinitrophenylaniline. Scribd. (URL: [Link])

-

2,4-Dinitroaniline - Wikipedia. (URL: [Link])

-

Using of Diazotized 2,4-Dinitroaniline in Spectrophotometric Estimation of Phenylephrine Hydrochloride. Tikrit Journal of Pure Science. July 13, 2020. (URL: [Link])

-

Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine. Turkish Journal of Pharmaceutical Sciences. 2020. (URL: [Link])

-

Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science. June 30, 2022. (URL: [Link])

-

A second monoclinic polymorph of N-(2,4-dinitrophenyl)-2,4-dinitroaniline. Acta Crystallographica Section E. 2013. (URL: [Link])

-

2,4-Dinitrophenylhydrazine - American Chemical Society. February 16, 2026. (URL: [Link])

-

Utility of picric acid and 2,4 dinitrophenol as chromogenic reagents for visible spectrophotometric quantification of alogliptin. ResearchGate. August 07, 2025. (URL: [Link])

-

Using 2,4- Dinitroaniline as a Reagent for the Spectrophotometric Determination of Vancomycin Hydrochloride by Diazotization Coupling Reaction. Bani Waleed University Journal of Humanities and Applied Sciences. June 18, 2024. (URL: [Link])

Sources

- 1. N-(2,4-dinitrophenyl)-2,4-dinitroaniline synthesis - chemicalbook [chemicalbook.com]

- 2. Using 2,4- Dinitroaniline as a Reagent for the Spectrophotometric Determination of Vancomycin Hydrochloride by Diazotization Coupling Reaction | Bani Waleed University Journal of Humanities and Applied Sciences [jhas-bwu.com]

- 3. scispace.com [scispace.com]

- 4. Using 2,4- Dinitroaniline as a Reagent for the Spectrophotometric Determination of Vancomycin Hydrochloride by Diazotization Coupling Reaction | Bani Waleed University Journal of Humanities and Applied Sciences [jhas-bwu.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Dinitrodiphenylamines as Stabilizers in Propellants

Abstract: Nitrocellulose-based propellants are inherently unstable energetic materials that undergo autocatalytic decomposition, a process that can lead to catastrophic failure if unmanaged. The integration of chemical stabilizers is paramount to ensure their long-term safety, reliability, and performance. Diphenylamine (DPA) is a cornerstone stabilizer that, through a series of reactions with decomposition products, gives rise to a suite of nitrated derivatives, including various dinitrodiphenylamines (DNDPAs). This document provides a detailed technical guide on the role and analysis of DNDPAs in propellants. It delves into the mechanistic pathways of their formation, their function as secondary stabilizers, and presents robust analytical protocols for their quantification, which is essential for propellant surveillance and shelf-life prediction.

The Imperative for Stabilization in Propellants

Nitrocellulose and other nitrate esters, the primary energetic components in many single- and double-base propellants, are prone to slow decomposition even under ambient storage conditions.[1][2][3] This process involves the scission of the nitrate ester bond (–O–NO₂), releasing volatile nitrogen oxides (NOx), primarily nitrogen dioxide (NO₂) and nitric oxide (NO).[1][4] These NOx species are highly reactive and act as catalysts, accelerating further decomposition of the propellant in a dangerous, exothermic feedback loop known as autocatalytic decomposition.[1][5][6]

To interrupt this cycle, chemical stabilizers are incorporated into the propellant matrix.[4] These are typically electron-rich aromatic amines or urea derivatives that function by scavenging the acidic NOx species, thereby preventing them from attacking the nitrate ester backbone and prolonging the safe storage life of the propellant.[3][7] Diphenylamine (DPA) has been one of the most widely used and effective stabilizers for this purpose since the early 20th century.[1]

The Mechanistic Role of Dinitrodiphenylamines

The stabilization process is not a simple, single-step reaction. The parent stabilizer, DPA, is consumed over time, and its reaction products become integral to the ongoing stability of the propellant. Dinitrodiphenylamines are key products in this chemical cascade.

Formation Pathway

The transformation of DPA into DNDPAs is a multi-step process that provides a chemical history of the propellant's aging.[1]

-

Initial Reaction: The primary stabilization step involves the reaction of DPA with nitrogen oxides. This initially forms N-nitrosodiphenylamine (N-NODPA), a less effective stabilizer.[1][5]

-

Rearrangement and Nitration: Under the acidic conditions within the aging propellant, N-NODPA rearranges and is subsequently oxidized and nitrated by further NOx exposure.[1]

-

Formation of Dinitro-Derivatives: This process leads to the formation of a variety of nitrated diphenylamines, including 2- and 4-nitrodiphenylamine (NDPA). As the propellant continues to age, these mononitrated compounds are further nitrated to yield dinitrodiphenylamines, most commonly 2,4'-DNDPA and 4,4'-DNDPA.[1][4][8] Eventually, trinitrated species may also form.

The following diagram illustrates this simplified reaction cascade.

Function as Secondary Stabilizers

Crucially, the formation of DNDPAs does not signify the end of the propellant's stability. These dinitro-derivatives, while generally less reactive than the parent DPA, continue to function as effective secondary stabilizers.[1][5][9] They are still capable of scavenging NOx radicals, thereby contributing significantly to the overall safe life of the propellant long after the initial DPA has been substantially consumed. The monitoring of both the depletion of the primary stabilizer and the appearance of its nitrated derivatives, including DNDPAs, is therefore essential for accurately predicting the remaining shelf-life of propellant stores.[2][8]

Application Protocol 1: Quantification of Stabilizer Content by HPLC

The most robust and widely accepted method for determining the concentration of DPA and its nitrated derivatives in propellants is High-Performance Liquid Chromatography (HPLC).[2][10] Its ability to separate complex mixtures makes it ideal for simultaneously quantifying the parent stabilizer and its various degradation products.[8]

Objective

To extract and quantify the concentration of DPA, N-NODPA, and various dinitrodiphenylamine isomers in a propellant sample using Reverse-Phase HPLC with UV detection.

Rationale for Method Selection

Propellant stabilizers and their derivatives are non-volatile and can be thermally sensitive, making HPLC a superior choice over gas chromatography. A C18 reverse-phase column provides excellent separation of these aromatic amines based on their polarity, and a Diode-Array Detector (DAD) or UV-Vis detector allows for sensitive detection and identification based on their characteristic UV absorbance spectra.[1][8][10]

Step-by-Step Methodology

-

Sample Preparation (Soxhlet Extraction):

-

Accurately weigh approximately 2-3 g of the propellant sample.

-

Place the sample into a cellulose extraction thimble.

-

Place the thimble into a Soxhlet extractor.

-

Add 150 mL of chloroform (CHCl₃) to a 250 mL round-bottom flask and connect it to the Soxhlet apparatus.

-

Extract the sample for a minimum of 6 hours. This ensures all stabilizer components are extracted from the propellant matrix while leaving the insoluble nitrocellulose behind.[10]

-

After extraction, allow the apparatus to cool. Carefully transfer the chloroform extract to a 200 mL volumetric flask.

-

Rinse the extraction flask with small portions of chloroform and add the rinsings to the volumetric flask.

-

Make up the volume to the mark with chloroform and mix thoroughly.

-

Filter an aliquot of the extract through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

-

-

Instrumentation and Conditions:

-

The following table summarizes a typical set of validated HPLC conditions.

-

| Parameter | Specification | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible results. |

| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm | Standard for separating non-polar to moderately polar compounds.[10] |

| Mobile Phase | 85:15 (v/v) Acetonitrile:Water | An isocratic mobile phase is often sufficient for good separation.[10] |

| Flow Rate | 1.0 mL/min | Provides optimal separation efficiency and reasonable run times. |

| Column Temp. | 30 °C | Maintains consistent retention times. |

| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |

| Detector | Diode-Array Detector (DAD) | Monitors a range of wavelengths for peak identification and purity. |

| Detection λ | 285 nm and 254 nm | 285 nm is optimal for DPA, while 254 nm provides good response for derivatives.[1] |

-

Calibration and Quantification:

-

Prepare a series of calibration standards of certified DPA, N-NODPA, 2,4'-DNDPA, and 4,4'-DNDPA reference materials in acetonitrile.

-

The concentration range should bracket the expected concentrations in the propellant samples (e.g., 1 to 100 µg/mL).

-

Inject each standard into the HPLC system and generate a calibration curve by plotting peak area against concentration for each analyte.

-

Inject the prepared propellant extract.

-

Calculate the concentration of each stabilizer component in the extract using the corresponding calibration curve. Convert this value to a weight percentage (% w/w) based on the initial mass of the propellant sample.

-

Workflow Diagram

Application Protocol 2: Accelerated Aging Study

To assess stabilizer efficacy and predict long-term stability, propellant samples are subjected to accelerated aging at elevated temperatures. This process expedites the chemical reactions responsible for degradation.[6]

Objective

To determine the depletion rate of DPA and the formation rate of its dinitrodiphenylamine derivatives in a propellant under controlled, elevated temperature conditions.

Rationale for Method Selection

Isothermal aging at temperatures such as 80°C provides a reliable method to accelerate decomposition in a controlled manner, allowing for the study of stabilizer kinetics over a period of weeks rather than decades.[9] The data gathered is critical for building kinetic models to predict the propellant's safe service life under various storage scenarios.

Step-by-Step Methodology

-

Sample Preparation: Weigh 5 g portions of the propellant into multiple small, sealable glass vials.

-

Aging: Place the vials in a calibrated, temperature-controlled oven set to 80 °C.

-

Time Points: At predetermined intervals (e.g., 0, 7, 14, 21, 28, and 42 days), remove a subset of vials from the oven. The "Day 0" sample represents the unaged baseline.

-

Analysis: For each time point, analyze the propellant samples for stabilizer content using the HPLC protocol detailed in Section 3.

-

Data Analysis:

-

Plot the concentration (% w/w) of DPA and each identified DNDPA isomer against the aging time (days).

-

Analyze the resulting curves to determine the rate of DPA consumption and the rate of DNDPA formation.

-

Representative Data Presentation

The following table shows hypothetical data from an accelerated aging study, demonstrating the expected trends.

| Aging Time at 80°C (Days) | DPA (% w/w) | N-NODPA (% w/w) | 2,4'-DNDPA (% w/w) | 4,4'-DNDPA (% w/w) |

| 0 | 1.50 | 0.00 | 0.00 | 0.00 |

| 7 | 1.15 | 0.25 | 0.08 | 0.02 |

| 14 | 0.85 | 0.38 | 0.19 | 0.05 |

| 21 | 0.60 | 0.45 | 0.31 | 0.09 |

| 28 | 0.40 | 0.41 | 0.42 | 0.13 |

| 42 | 0.18 | 0.29 | 0.55 | 0.18 |

Conclusion

Dinitrodiphenylamines are not merely inert byproducts of propellant aging; they are active secondary stabilizers that play a vital role in extending the safe and reliable life of nitrocellulose-based energetic materials. A thorough understanding of their formation mechanism and a robust analytical capability to monitor their concentration are fundamental to any effective propellant surveillance program. The HPLC and accelerated aging protocols detailed herein provide a validated framework for researchers and quality control professionals to assess propellant stability, ensure safety, and predict long-term performance with high confidence.

References

-

Role of Diphenylamine as a Stabilizer in Propellants. (1964). DTIC. Retrieved from [Link]

- Bellerby, J. M. (1997). REACTIONS OF 2- AND 4-NITRODIPHENYLAMINE AND THEIR COMBINATION IN SINGLE BASE PROPELLANTS: EVIDENCE FOR AN INTERACTION BETWEEN STABILIZERS AT 80°C.

- Yücel, A., İnal, E. K., Akay, M. A., Atakol, O., & Öz, S. (2012). Chromatographic Determination of Stabilizer in Nitrocellulose Based Propellants.

-

Reactions in Stabilizer and Between Stabilizer and Nitrocellulose in Propellants. (n.d.). ResearchGate. Retrieved from [Link]

- Liu, Y., et al. (2004). Determination of diphenylamine stabilizer and its nitrated derivatives in smokeless gunpowder using a tandem MS method. Analytica Chimica Acta, 505(1), 47-54.

- Trache, D., et al. (2017). Stabilizers for nitrate ester-based energetic materials and their mechanism of action.

-

Determination of Diphenyl Amine (DPA) Stabilizer in Propellants – A Minireview. (n.d.). ResearchGate. Retrieved from [Link]

- Doan Song Quang, et al. (2016). A HPLC-DAD method for determination of diphenylamine and its derivatives in propellants. International Journal of Development Research, 6(5), 7954-7958.

- Gańczyk-Specjalska, K. (2019). Conventional and alternative nitrocellulose stabilisers used in gun propellants.

-

(SBIR) Navy - Improved Stability of Double Base Propellants. (2009). Retrieved from [Link]

-

Stabilizers for Nitrocellulose-Based Propellants: Insights from Compatibility and Thermal Stability. (2023). ResearchGate. Retrieved from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. navysbir.com [navysbir.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. journalijdr.com [journalijdr.com]

- 9. tandfonline.com [tandfonline.com]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

Abstract

The derivatization of amino acids with 2,4-dinitrophenyl (DNP) groups remains a cornerstone technique in protein chemistry, chiral resolution, and the development of peptidomimetic drugs. Originally popularized by Frederick Sanger for N-terminal sequencing, this reaction exploits a nucleophilic aromatic substitution (

Introduction & Strategic Reagent Selection

The Chemistry of Dinitrophenylation

The reaction between an amino acid and a halonitrobenzene is a classic

Reagent Comparison: DNFB vs. DNCB vs. TNBS

While Sanger’s reagent (DNFB) is the standard, "related compounds" offer distinct advantages depending on the application.

| Reagent | Reactivity | Solubility | Primary Application | Expert Insight |

| DNFB (Sanger's) | High | Organic (EtOH/Benzene) | N-terminal sequencing, bulk synthesis | Standard Choice. Fast reaction at RT.[1][2] Fluoride is an excellent leaving group in |

| DNCB (Chloro-) | Moderate | Organic | Cost-effective bulk synthesis | Slower. Requires heating or stronger bases.[1][2] Chloride is a poorer leaving group than fluoride here.[2] |

| TNBS (Sulfonic acid) | High | Water Soluble | Lysine modification, quantification | Green Alternative. Reacts in aqueous buffer without organic co-solvents; useful for hydrophilic modifications.[2] |

Reaction Mechanism

The following diagram illustrates the

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (

Detailed Protocol: Synthesis using DNFB

Materials

-

Reagent: 1-Fluoro-2,4-dinitrobenzene (DNFB).[1][2] Caution: Vesicant and toxic.

-

Substrate: L-Amino acid of choice (e.g., L-Phenylalanine, Glycine).[1][2]

-

Base: Sodium bicarbonate (

).[2][3][4] -

Solvents: Ethanol (absolute), Distilled Water, Diethyl Ether, 6M HCl.[1]

Step-by-Step Methodology

-

Preparation of Amino Acid Solution:

-

Dissolve 2.0 g of the amino acid in 20 mL of distilled water.

-

Add 4.0 g of

.[2] The excess base maintains pH > 8, neutralizing the HF produced and keeping the amine deprotonated. -

Note: If the amino acid dissolves poorly, mild heating (40°C) is permissible, but cool to room temperature (RT) before proceeding.[1]

-

-

Reaction Initiation:

-

Dissolve 2.0 mL (approx. 1.1 equivalents) of DNFB in 40 mL of ethanol.

-

Slowly add the DNFB/ethanol solution to the aqueous amino acid solution with vigorous stirring.

-

Observation: The mixture will turn a bright yellow/orange immediately.

-

-

Incubation:

-

Stir the mixture at room temperature for 2 hours.

-

Critical Checkpoint: The solution should remain clear to slightly turbid. If a heavy oil separates (unreacted DNFB), add more ethanol to maintain homogeneity.[2]

-

-

Workup and Purification:

-

Extraction of Unreacted Reagent: Dilute the reaction mixture with 20 mL water. Extract twice with 30 mL diethyl ether.

-

Precipitation: Transfer the aqueous layer to a beaker. Carefully acidify with 6M HCl to pH ~1-2 while stirring.

-

Observation: The product will precipitate as a bright yellow solid or oil (which crystallizes on scratching/cooling).[2]

-

-

Filtration: Filter the solid, wash with cold water (to remove salts), and recrystallize from aqueous ethanol (50:50).[1]

-

Alternative Protocol: Synthesis using TNBS (Water-Soluble)[1][2]

For applications requiring mild conditions or where organic solvents are restricted (e.g., modifying proteins in native states), 2,4,6-Trinitrobenzenesulfonic acid (TNBS) is preferred.[1]

-

Buffer: Prepare 0.1 M

buffer, pH 8.5. -

Reaction: Dissolve amino acid (or protein) in buffer. Add 1% TNBS solution (aqueous).[2]

-

Incubation: Incubate at 37°C for 2 hours.

-

Termination: Stop reaction with 1M HCl.

-

Analysis: Measure absorbance at 335 nm (extinction coefficient

).[1][2]-

Note: TNBS derivatives are trinitrophenyl (TNP) rather than dinitrophenyl, offering higher sensitivity in UV detection.[2]

-

Characterization and Validation

Physical Constants

DNP-amino acids are yellow crystalline solids.[1][2][5] Their melting points are high but often accompanied by decomposition.[2][6][7]

| DNP-Derivative | Melting Point (°C) | Appearance | Reference |

| N-DNP-Glycine | 205 (decomp) | Yellow Needles | [Vogel, 1989] |

| N-DNP-L-Alanine | 178 | Yellow Rods | [Sanger, 1945] |

| N-DNP-L-Phenylalanine | 186 - 188 | Yellow Prisms | [Chem-Impex] |

| N-DNP-L-Leucine | Oil (often) / 98-100 | Viscous Oil/Solid | [Greenstein] |

Chromatographic Validation (TLC)

-

Stationary Phase: Silica Gel G.[2]

-

Mobile Phase: Chloroform : Methanol : Acetic Acid (95 : 5 : 1).[2]

-

Visualization: No spray reagent needed.[2] Spots are naturally yellow.[2]

-

Rf Values: DNP-Leu > DNP-Phe > DNP-Ala > DNP-Gly (Hydrophobic residues migrate further).[1][2]

Applications in Drug Development[1][8][9][10]

The utility of DNP-amino acids extends beyond sequencing into modern drug design:

-

Chiral Resolution: DNP-amino acids are used as "chiral selectors" in Pirkle-type stationary phases for HPLC.[1][2] The electron-deficient DNP ring forms

interactions with electron-rich analytes, enabling the separation of enantiomers.[1] -

Peptidomimetics: The DNP group acts as a rigid, hydrophobic cap that can protect peptides from enzymatic degradation (proteolysis), extending the half-life of peptide drugs.

-

Immunogenicity: DNP is a potent hapten.[2] DNP-amino acid conjugates are widely used to generate antibodies for investigating immune response pathways in vaccine development.[1][2]

Safety & Handling (E-E-A-T)

-

Toxicity: DNFB and DNP-derivatives are suspected mutagens and skin sensitizers.[1][2]

-

Vesicant: DNFB causes severe skin burns.[2] Double-gloving (Nitrile) is mandatory.[1][2]

-

Explosion Hazard: Dry DNP-compounds (especially picric acid analogs like TNBS) can be explosive if subjected to shock or friction.[1][2] Store hydrated or in solution when possible.[2]

-

Disposal: Incineration is the only approved disposal method. Do not pour down drains as metal azides (if azides are present in lab plumbing) or shock-sensitive salts may form.[1][2]

References

-

Sanger, F. (1945).[2] "The free amino groups of insulin."[8] Biochemical Journal, 39(5), 507–515.[1] Link

-

Thermo Fisher Scientific. "TNBSA (2,4,6-Trinitrobenzene Sulfonic Acid) Product Information." Link

-

Chem-Impex International. "L-2,4-Dinitrophenylalanine Product Data." Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 14135, N-(2,4-Dinitrophenyl)glycine."[1][2] Link[1][2]

-

Vogel, A.I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.[2] (Standard Reference Text).

Sources

- 1. CAS 1084-76-0: N-(2,4-Dinitrophenyl)glycine | CymitQuimica [cymitquimica.com]

- 2. N-(2,4-Dinitrophenyl)glycine | C8H7N3O6 | CID 14135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. CAS 1655-54-5: N-2,4-dnp-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

Application Note: Advanced Experimental Design and Optimization of Nucleophilic Aromatic Substitution (SNAr) Reactions

Executive Summary

Nucleophilic aromatic substitution (SNAr) is a foundational transformation in modern medicinal chemistry and drug development, accounting for an estimated 15–20% of all C–N, C–O, and C–S bonds constructed in pharmaceutical synthesis 1. Unlike electrophilic aromatic substitution, SNAr requires an electron-deficient aromatic system and proceeds via a negatively charged intermediate 2. This application note provides a deep dive into the causality behind SNAr experimental parameters, offering researchers self-validating protocols and mechanistic insights to optimize yields, control regioselectivity, and transition toward greener synthetic methodologies.

Mechanistic Rationale & Experimental Causality

To successfully design an SNAr protocol, one must understand the thermodynamics and kinetics governing the reaction. The process is a two-step addition-elimination sequence: the nucleophile attacks the electrophilic ipso-carbon to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the rapid expulsion of the leaving group 23.

Fig 1: SNAr addition-elimination mechanism via the anionic Meisenheimer intermediate.

The "Element Effect" and Leaving Group Causality

A common pitfall in SNAr design is treating leaving groups as if they were undergoing an SN2 reaction. In SNAr, the breaking of the carbon-halogen bond is not the rate-determining step; the initial nucleophilic attack is 2. Therefore, fluorine is the superior leaving group (Reactivity: F ≫ Cl > Br > I). The extreme electronegativity of fluorine withdraws electron density via induction, making the ipso-carbon highly electrophilic and stabilizing the high-energy transition state. Switching from a chloro-arene to a fluoro-arene can increase the reaction rate by 10³–10⁵ times 4.

Solvent Space Dynamics

Polar aprotic solvents (e.g., DMF, DMSO, NMP) are historically favored because they solvate the base's counter-cations (e.g., K⁺, Cs⁺) while leaving the nucleophilic anion "naked" and highly reactive 1. However, these solvents pose severe toxicity and environmental risks. Modern Design of Experiments (DoE) workflows utilize Principal Component Analysis (PCA) to map "solvent space" and identify greener alternatives or specific mixtures (such as TFA-TFE) that maintain substrate solubility while minimizing environmental impact 56.

Base Selection and Regioselectivity

The choice of base dictates the proton-transfer kinetics. While K₂CO₃ in DMF is a powerful combination that drives reactions to completion, it can lead to uncontrollable multi-substitution in highly reactive polyfluoroarenes 7. Using a milder base/solvent system, such as K₃PO₄ in MeCN, enables strict regioselective mono-substitution 7. Furthermore, organic bases like DABCO or DIPEA can enhance selectivity by facilitating concurrent proton removal during amine addition, thereby bypassing high-energy zwitterionic intermediates 58.

Quantitative Data & Parameter Selection

Table 1: Key Optimization Parameters for SNAr Reactions

| Parameter | Optimal Selection | Mechanistic Rationale |

| Leaving Group | -F ≫ -Cl > -Br > -I | Fluorine maximizes the electrophilicity of the ipso-carbon, drastically lowering the activation energy of the rate-determining addition step 24. |

| Activating Group | -NO₂, -CN, -CF₃ | Must be positioned ortho or para to the leaving group to delocalize the negative charge of the Meisenheimer complex via resonance 23. |

| Solvent | DMF, DMSO, MeCN | Polar aprotic solvents do not solvate anions, leaving the nucleophile highly reactive. MeCN is preferred for milder, controlled mono-substitutions 7. |

| Base | K₂CO₃, K₃PO₄, KHMDS | KHMDS is superior for generating carbanions (e.g., from secondary nitriles) without side reactions 9. K₃PO₄ prevents over-substitution in polyfluoroarenes [[7]](). |

Experimental Workflows & Protocols

Fig 2: End-to-end experimental workflow for setting up and executing SNAr reactions.

Protocol A: General N-Arylation of Heterocycles (C–N Bond Formation)

This protocol is optimized for the coupling of primary or secondary amines with activated aryl fluorides or chlorides, a staple in high-throughput pharmaceutical synthesis 8.

-

Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon).

-

Assembly: Dissolve the electrophilic aryl halide (1.0 equiv) and the amine nucleophile (1.2 equiv) in anhydrous DMSO to achieve a 0.2 M concentration.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Scientist Insight: DIPEA is chosen over inorganic bases here because it remains fully soluble, preventing the formation of heterogeneous slurries that can trap reagents and stall kinetics.

-

Reaction Execution: Heat the mixture to 90 °C using a heating block.

-

Self-Validation (QC Check): At 2 hours, sample 10 µL of the reaction, dilute in MeOH, and analyze via LC-MS. The reaction is considered complete when the Ar-X starting material peak is <5% by UV area, and the mass spectrum confirms the [M+H]⁺ shift corresponding to the exact mass of the amine minus the mass of the leaving group.

-

Workup: Cool the reaction to room temperature. Quench by pouring into 5 volumes of ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: C-Arylation using Secondary Nitriles (C–C Bond Formation)

This protocol details the nucleophilic displacement of an aryl fluoride by a carbanion to form a C–C bond, an operation critical for synthesizing specific drug candidates 9.

-

Preparation: To a flame-dried flask under argon, add the aryl fluoride (e.g., 2-fluoroanisole, 1.0 equiv) and the secondary nitrile (e.g., isobutyronitrile, 4.0 equiv). Scientist Insight: A 4-fold excess of the nitrile is mandatory because secondary nitriles are prone to self-condensation under strongly basic conditions9.

-

Solvation: Add anhydrous toluene to achieve a 0.5 M solution with respect to the aryl fluoride.

-

Deprotonation: Dropwise, add Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 1.5 equiv) at room temperature via syringe. Scientist Insight: KHMDS is empirically proven to be the superior base for this specific transformation, drastically outperforming standard alkoxides or carbonates [[9]]().

-

Reaction Execution: Heat the reaction mixture to 60 °C for 24 hours.

-

Self-Validation (QC Check): Monitor the disappearance of the aryl fluoride via GC-MS or TLC. The formation of the highly sterically hindered quaternary carbon product validates the efficacy of the KHMDS/Toluene system.

-

Workup: Cool the solution to room temperature. Transfer to a separatory funnel containing equal volumes of Methyl tert-butyl ether (MTBE) and 1 N HCl to quench the remaining base.

-

Purification: Separate the organic layer, wash successively with water and brine, dry over MgSO₄, and concentrate. Purify via recrystallization or chromatography.

References

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

University of Basrah. Organic Reactions & Reaction Mechanisms/2: Nucleophilic Aromatic Substitution Reactions. Available at:[Link]

-

The USA Journals. Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Available at: [Link]

-

Organic Syntheses. NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES. Available at: [Link]

-

ACS Green Chemistry Institute. SNAr Solvents and Reagents. Available at: [Link]

-

ResearchGate. Base-dependent selectivity of an SNAr reaction. Available at: [Link]

-

NIH / PMC. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

-

RSC Publishing. The Application of Design of Experiments (DoE) Reaction Optimisation and Solvent Selection. Available at: [Link]

-

Preprints.org. Nucleophilic aromatic substitution of polyfluoroarene. Available at: [Link]

Sources

- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. theusajournals.com [theusajournals.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. preprints.org [preprints.org]

- 8. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Dinitrodiphenylamine Synthesis

Topic: Troubleshooting Guide for 2,4-Dinitrodiphenylamine (2,4-DNDPA) Synthesis via

Document ID: TS-ORG-24D-05 Last Updated: March 2026

Core Reaction Overview

Objective: Synthesis of 2,4-dinitrodiphenylamine via Nucleophilic Aromatic Substitution (

Mechanism & Failure Points

The reaction proceeds through a Meisenheimer complex.[1][2] Understanding this intermediate is critical for troubleshooting rate issues and side products.

Figure 1: The

Phase I: Reaction Initiation & Kinetics

Q: The reaction mixture remains clear, and no precipitate is forming after 30 minutes of reflux. Is the reaction working?

Diagnosis: Likely kinetic stalling or high solubility of the intermediate. Root Cause:

-

Solvent Polarity:

reactions involving neutral nucleophiles (aniline) develop charge separation in the transition state. Non-polar solvents (like pure toluene) can slow this down significantly unless high concentrations are used to form "dimer nucleophiles" [1]. -

Leaving Group: If you substituted DNCB with a bromo- or iodo- analog, the rate might decrease slightly, though the trend in

is often F >> Cl ~ Br > I due to the electronegativity stabilizing the intermediate.

Corrective Action:

-

TLC Check: Do not rely on precipitation. Spot the reaction mixture on a silica TLC plate (Mobile Phase: 80:20 Hexane:Ethyl Acetate). 2,4-DNDPA usually appears as a distinct yellow/orange spot (

) distinct from DNCB ( -

Solvent Swap: If using toluene, switch to 95% Ethanol . The polar protic environment stabilizes the Meisenheimer complex, lowering the activation energy [2].

Q: I am seeing a violent exotherm upon mixing. Is this normal?

Diagnosis: Thermal Runaway Risk. Root Cause: The reaction is exothermic. DNCB is highly electrophilic due to the two nitro groups. Adding aniline (a good nucleophile) to a hot solution of DNCB can trigger a rapid temp spike. Corrective Action:

-

Protocol Adjustment: Dissolve DNCB in ethanol first. Add aniline dropwise to the solution at room temperature, then apply heat to reflux.

-

Safety Note: Never mix solid DNCB and liquid aniline neat (without solvent) unless you are following a specific fusion protocol with adequate cooling.

Phase II: Yield & Impurity Management

Q: My yield is low (<50%), and I isolated a water-soluble yellow solid. What is it?

Diagnosis: Hydrolysis of the Starting Material.

Root Cause: You likely used a strong base (NaOH or KOH) or excessive water in the solvent. The

-

Buffer System: Switch to Sodium Acetate (NaOAc) . It is basic enough to neutralize the HCl generated but not nucleophilic enough to attack the DNCB [3].

-

Reagent Quality: Ensure your ethanol is not significantly wet if you are using a stronger base.

Q: The product has "oiled out" (separated as a liquid) instead of crystallizing.

Diagnosis: The "Oiling Out" Phenomenon. Root Cause: The product is saturated at a temperature above its melting point, or impurities (like unreacted aniline) have depressed the melting point of the mixture.

Troubleshooting Workflow:

Figure 2: Decision tree for resolving oiling out during recrystallization.

Specific Protocol for Oiling Out:

-

Reheat the mixture until the oil redissolves.

-

Add a small amount of Glacial Acetic Acid (1-2 mL). This helps keep the unreacted aniline in solution (as the acetate salt) and often promotes the crystallization of the neutral product.

-

Allow to cool very slowly with stirring. Rapid cooling traps impurities.

Phase III: Purification & Characterization

Q: How do I remove the red/brown color from my crystals?

Diagnosis: Oxidation products of aniline (Azobenzene derivatives). Corrective Action:

-

Wash: Wash the crude filter cake with cold dilute HCl (1M) . This protonates and solubilizes any unreacted aniline or oxidized amine impurities, washing them away while the dinitrodiphenylamine remains insoluble.

-

Recrystallization: Recrystallize from 95% Ethanol .[3] If the color persists, add activated charcoal to the hot solution, filter while hot (through Celite), and then cool.

Quantitative Data: Solvent Efficiency

| Solvent System | Suitability | Pros | Cons |

| Ethanol (95%) | Excellent | High solubility at boil, low at RT. | May require water titration. |

| Toluene | Moderate | Good for kinetics [1]. | Product may be too soluble; lower recovery. |

| Acetone | Poor | Too soluble; hard to crystallize. | High evaporation loss. |

| Water | Poor | Reactants insoluble. | Promotes hydrolysis (Phenol formation). |

Safety & Handling (Critical)

Q: I spilled DNCB on my glove, and my skin turned yellow underneath. Why?

Alert: DNCB is a potent sensitizer and vesicant.

-

Mechanism: DNCB permeates nitrile gloves relatively quickly. It reacts with the proteins in your skin (cysteine residues) via the same

mechanism you are running in the flask. -

Immediate Action: Wash with copious amounts of soap and water. Discard gloves immediately. The yellow stain is permanent until the skin sheds (protein modification).

-

Prevention: Double-glove. Change outer gloves immediately upon contact. Use a fume hood to avoid inhaling dust (sternutator/sneeze gas).

References

-

Nudelman, N. S., Alvaro, C. E. S., & Yankelevich, J. S. (1997).[4] Aggregation effects in the reactions of 2,4-dinitrochlorobenzene with aniline in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (10), 2125-2130. Link

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aromatic Substitution). Link

Sources

preventing catalyst decomposition in palladium-catalyzed nitration

Technical Support Center: Preventing Catalyst Decomposition in Palladium-Catalyzed Nitration

Topic: Catalyst Stabilization in C–N Bond Formation (Nitroarenes) Audience: Synthetic Chemists, Process Development Scientists Content Type: Advanced Troubleshooting & Optimization Guide

Mission Statement

Welcome to the Technical Support Center for Advanced Catalysis. You are likely here because your palladium-catalyzed nitration—a deceptively difficult transformation—has failed. The reaction mixture has turned black (Pd precipitation), conversion has stalled, or you are seeing hydrodehalogenated byproducts.

This guide moves beyond basic "add more catalyst" advice. We treat the catalyst as a living system that requires specific environmental controls to survive the harsh oxidative potential of nitrating agents. Below, you will find the mechanistic causality of decomposition and self-validating protocols to prevent it.

Module 1: The Mechanics of Decomposition (The "Why")

Q1: Why does my reaction mixture turn to "Pd black" almost immediately after adding the nitrating agent?

A: This is the classic signature of "Nitrite Overdose." In palladium-catalyzed nitration (converting Ar-X to Ar-NO₂), the nitrite source (e.g., NaNO₂) is not just a nucleophile; it is a potent oxidant.

-

The Mechanism: The active catalytic species is Pd(0).[1][2] However, excess nitrite ions (

) can oxidize the electron-rich phosphine ligands (forming phosphine oxides) or the Pd(0) center itself before the oxidative addition to the aryl halide occurs. Once the ligand is oxidized, it dissociates, leaving "naked" palladium atoms that rapidly aggregate into catalytically inactive bulk metal (Pd black). -

The Fix: You must control the local concentration of nitrite.

-

Solubility Control: Use a Phase Transfer Catalyst (PTC) like TDA (tris(3,6-dioxaheptyl)amine) to slowly solubilize the nitrite, creating a "controlled release" effect.

-

Reagent Swap: Switch to organic nitrite surrogates like

-nitrostyrene, which release nitrite thermally and slowly, preventing the "oxidative spike" that kills the catalyst [1].

-

Q2: My reaction starts well but stalls at 40% conversion. Adding more catalyst doesn't restart it. Why?

A: You are likely experiencing Pd-Nitrite Isomerization Lock.

The nitrite ion is ambident; it can bind to Palladium through Oxygen (

-

The Trap: The kinetic product is often the

-bound complex ( -

The Death: If the ligand is not bulky enough to force this isomerization, or if the temperature is too low, the

-bound species stagnates. It eventually decomposes via -

The Fix: Use bulky biaryl phosphine ligands (e.g., tBuBrettPhos). The steric bulk destabilizes the

-bound isomer and accelerates the formation of the

Module 2: Ligand Selection & Protection

Q3: Which ligand is the "Gold Standard" for this reaction, and why do others fail?

A:

-

Why it works:

-

Electronic: It is electron-rich, facilitating the difficult oxidative addition of electron-neutral or electron-rich aryl chlorides.

-

Steric: The massive t-butyl groups provide a "protective shell" around the Pd center, inhibiting the formation of inactive halide-bridged dimers (

). -

Selectivity: It promotes the reductive elimination of the Ar-NO₂ bond over the competing hydrodehalogenation pathway.

-

-

Validation: If you substitute tBuBrettPhos with a smaller ligand like XPhos or SPhos and see yield drop, it is because the catalyst is dimerizing or failing to isomerize the nitrite complex.

Q4: Can I use standard degassed solvents, or do I need a glovebox?

A: While the reaction can be set up on a Schlenk line, trace oxygen is fatal in the presence of nitrite.

-

The Synergistic Poison: Oxygen + Nitrite creates a highly oxidative environment that destroys Pd(0) orders of magnitude faster than Oxygen alone.

-

Protocol: We recommend setting up the reaction in a glovebox if possible. If not, vigorous sparging (argon bubbling) for 20 minutes is mandatory. Merely "purging" the headspace is insufficient.

Module 3: Experimental Protocol & Optimization

Standardized Protocol: Pd-Catalyzed Nitration of Aryl Chlorides Adapted from Fors & Buchwald (2009) and recent optimizations.

| Component | Specification | Purpose |

| Precatalyst | Pd₂(dba)₃ (0.5–2 mol%) | Source of Pd(0). Avoid Pd(OAc)₂ unless pre-reducing. |

| Ligand | tBuBrettPhos (1.2–4.8 mol%) | L:Pd ratio must be > 1.2:1 to ensure all Pd is ligated. |

| Substrate | Aryl Chloride (1.0 equiv) | Aryl Iodides are often too reactive and lead to homocoupling. |

| Reagent | NaNO₂ (2.0 equiv) | Dried under vacuum at 80°C overnight before use. |

| Additive | TDA (5 mol%) | Phase Transfer Catalyst.[3] Crucial for solubility control. |

| Base | K₃PO₄ (anhydrous) | Mild base to buffer the system. |

| Solvent | t-Butanol or DME | Polar but non-coordinating. |

| Temp | 110°C – 130°C | High temp required for |

Step-by-Step Execution:

-

Drying: Flame-dry the reaction vial and stir bar. Cool under Argon.

-

Solids: Add Pd₂(dba)₃, tBuBrettPhos, NaNO₂, and Aryl Chloride (if solid) in a glovebox.

-

Liquids: Add solvent and TDA via syringe.

-

Activation: Stir at room temperature for 5 minutes. Check: The solution should turn a deep orange/red (active catalyst formation). If it turns black here, your solvent is wet or your ligand is oxidized.

-

Reaction: Heat to 110°C. Monitor via HPLC/GC.

-